molecular formula C14H25NO4 B8090847 Tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate

Tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B8090847
M. Wt: 271.35 g/mol
InChI Key: JUBSWCHPWBOOTC-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . This compound features a piperidine ring substituted with a tert-butyl ester, a hydroxy group, and an oxirane (epoxide) moiety. It is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Attachment of the Oxirane Moiety: The oxirane group is typically introduced through an epoxidation reaction, where an alkene reacts with a peracid, such as m-chloroperbenzoic acid (m-CPBA).

    Formation of the Tert-butyl Ester: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the piperidine with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The oxirane ring can be reduced to a diol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form different substituted products.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of diols

    Substitution: Formation of various substituted piperidine derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity, particularly the oxirane ring, makes it valuable for constructing diverse chemical structures.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and hydroxyl groups. It serves as a model substrate for investigating the mechanisms of these enzymes.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of the piperidine ring and the oxirane moiety can impart bioactivity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its functional groups allow for cross-linking and modification, leading to materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-4-(2-(oxiran-2-yl)ethyl)piperidine-1-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other piperidine derivatives. This makes it particularly valuable in synthetic chemistry and materials science.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-[2-(oxiran-2-yl)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15-8-6-14(17,7-9-15)5-4-11-10-18-11/h11,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBSWCHPWBOOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCC2CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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